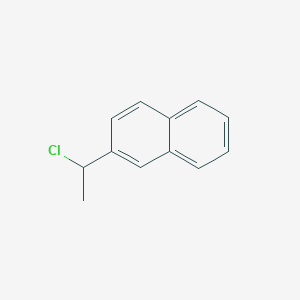

2-(1-Chloroethyl)naphthalene

Description

Overview of Naphthalene (B1677914) as a Core Aromatic Scaffold

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. ijpsjournal.com This fusion results in a more reactive structure compared to benzene, making it susceptible to various electrophilic substitution reactions such as nitration, halogenation, and sulfonation. numberanalytics.com The naphthalene scaffold is a versatile platform in organic synthesis, allowing for the creation of numerous derivatives with diverse applications. numberanalytics.comchemistryviews.org These derivatives are crucial intermediates in the production of dyes, pigments, plastics, and pharmaceuticals. numberanalytics.com

Significance of Halogenated Aliphatic Chains in Organic Synthesis

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental reaction in organic chemistry. allen.inwikipedia.org The attachment of a halogenated aliphatic chain to an aromatic ring, such as naphthalene, creates a reactive site within the molecule. iloencyclopaedia.org The carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. acs.org This reactivity is harnessed in various synthetic transformations, including substitution and elimination reactions, allowing for the construction of more complex molecular architectures. acs.org Halogenated organic compounds are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. allen.in

Positional Isomerism in Substituted Naphthalenes: A Research Perspective

The naphthalene ring has two distinct positions for monosubstitution: the α-position (positions 1, 4, 5, and 8) and the β-position (positions 2, 3, 6, and 7). The position of a substituent on the naphthalene ring can significantly influence the compound's physical, chemical, and biological properties. nih.govnih.gov This phenomenon, known as positional isomerism, is a key area of research. For instance, the placement of a substituent can affect the molecule's reactivity, stability, and its interaction with biological targets. nih.govresearchgate.net Studies on positional isomers of substituted naphthalenes, such as naphthalene diimides, have shown that altering the substituent's position can impact properties like self-assembly, electrical conductivity, and biological activity. nih.govnih.gov

Scope of Academic Inquiry into the Chemical Compound: 2-(1-Chloroethyl)naphthalene

This compound is a specific halogenated derivative of naphthalene that has attracted academic interest primarily as a reactant and intermediate in organic synthesis. Research has focused on its use in various catalytic reactions, particularly in carbon-carbon bond formation. For example, it has been utilized as a benzylic electrophile in palladium-catalyzed cross-coupling reactions to synthesize more complex naphthalene derivatives. bohrium.com The reactivity of the chloroethyl group at the 2-position of the naphthalene ring makes it a valuable tool for synthetic chemists exploring new methodologies for creating functionalized aromatic compounds.

Detailed Research Findings

Synthesis of this compound

The synthesis of this compound is not as straightforward as its isomer, 1-(chloromethyl)naphthalene. While the chloromethylation of naphthalene typically yields the 1-substituted product, obtaining the 2-substituted isomer often requires a multi-step approach. chemicalbook.comgoogle.com One common strategy involves the Friedel-Crafts acylation of naphthalene with propionyl chloride, which can produce a mixture of 1- and 2-propionylnaphthalene. google.com The desired 2-acyl derivative is then separated and subsequently reduced and chlorinated to yield this compound.

Another approach involves the reaction of naphthalene with chloral (B1216628) (trichloroacetaldehyde) in the presence of a catalyst like aluminum chloride. cdnsciencepub.com This reaction can produce a mixture of 1- and 2-naphthyl(trichloromethyl)carbinols, with the 1-isomer being the major product. cdnsciencepub.com The 2-isomer can then be isolated and converted to this compound through further chemical transformations.

Reactions of this compound

The primary reactivity of this compound lies in the lability of the chlorine atom, making it a good leaving group in nucleophilic substitution reactions. This property has been exploited in various synthetic applications.

A notable area of research is its use in palladium-catalyzed cross-coupling reactions. For instance, it has been used as a secondary benzylic electrophile in Negishi coupling reactions with various organozinc reagents. bohrium.com This methodology allows for the formation of new carbon-carbon bonds at the benzylic position, providing access to a range of α-substituted naphthalene derivatives. bohrium.com

Furthermore, research has explored the nucleophilic dearomatization of chloromethyl naphthalene derivatives via η³-benzylpalladium intermediates. acs.org While the study primarily focused on 1-chloromethyl derivatives, the principles could potentially be extended to this compound, offering a pathway to synthesize substituted carbocycles. acs.org

Properties of this compound

The physical and chemical properties of this compound are influenced by both the naphthalene core and the chloroethyl substituent.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁Cl |

| Molecular Weight | 190.67 g/mol |

Data sourced from available chemical databases.

Chemical Properties

The key chemical feature of this compound is the reactive C-Cl bond in the ethyl side chain. This bond is susceptible to cleavage, allowing the compound to act as an electrophile in various reactions. The naphthalene ring itself can also undergo further electrophilic substitution, although the conditions required might be influenced by the presence of the chloroethyl group.

Structure

2D Structure

3D Structure

Properties

CAS No. |

58464-06-5 |

|---|---|

Molecular Formula |

C12H11Cl |

Molecular Weight |

190.67 g/mol |

IUPAC Name |

2-(1-chloroethyl)naphthalene |

InChI |

InChI=1S/C12H11Cl/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3 |

InChI Key |

PQTUUJQMBFSAFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)Cl |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 2 1 Chloroethyl Naphthalene

Nucleophilic Substitution Reactions at the Chloroethyl Center

The carbon-chlorine bond in 2-(1-chloroethyl)naphthalene is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. These reactions can proceed through different mechanistic pathways, primarily the S_N1 and S_N2 mechanisms.

S_N1 and S_N2 Mechanistic Pathways

The choice between an S_N1 (Substitution Nucleophilic Unimolecular) and S_N2 (Substitution Nucleophilic Bimolecular) pathway is dictated by several factors, including the stability of the potential carbocation intermediate, the strength of the nucleophile, the solvent, and the reaction temperature.

The S_N1 mechanism is a two-step process. masterorganicchemistry.comlibretexts.org The first and rate-determining step involves the slow ionization of the substrate to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org The stability of this carbocation is paramount to the reaction rate. masterorganicchemistry.com In the case of this compound, the resulting secondary benzylic-type carbocation is stabilized by resonance with the naphthalene (B1677914) ring. This delocalization of the positive charge across the aromatic system makes the S_N1 pathway plausible. The second step is the rapid attack of the nucleophile on the carbocation. masterorganicchemistry.comlibretexts.org Due to the planar nature of the carbocation, the nucleophile can attack from either face, which can lead to a racemic mixture if the starting material is chiral. libretexts.org Weaker nucleophiles and polar protic solvents, which can solvate both the carbocation and the leaving group, favor the S_N1 mechanism. libretexts.orgpharmaguideline.com

The S_N2 mechanism , in contrast, is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comdalalinstitute.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. researchgate.net The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. dalalinstitute.com For this compound, the steric hindrance around the reaction center is a crucial factor.

| Reaction Pathway | Key Features | Favorable Conditions for this compound |

| S_N1 | Two-step mechanism, carbocation intermediate, rate is dependent on substrate concentration only. masterorganicchemistry.comlibretexts.org | Weak nucleophiles, polar protic solvents (e.g., water, alcohols). libretexts.orgpharmaguideline.com |

| S_N2 | One-step concerted mechanism, rate is dependent on both substrate and nucleophile concentrations. masterorganicchemistry.comdalalinstitute.com | Strong nucleophiles, polar aprotic solvents. researchgate.net |

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by both steric and electronic factors.

Electronic Factors: The electron-donating nature of the naphthalene ring plays a crucial role in stabilizing the carbocation intermediate in an S_N1 reaction, thereby increasing its rate. masterorganicchemistry.com The pi electrons of the aromatic system delocalize the positive charge, making the carbocation more stable than a simple secondary carbocation. Conversely, the electron-withdrawing inductive effect of the chlorine atom can slightly decrease the electron density at the benzylic carbon, making it more susceptible to nucleophilic attack in an S_N2 reaction.

Steric Factors: Steric hindrance around the electrophilic carbon is a major determinant in S_N2 reactions. libretexts.org The naphthalene ring, being a bulky group, can impede the backside attack required for the S_N2 mechanism. canterbury.ac.nz However, since the substitution is at a secondary carbon, the steric hindrance is not as pronounced as it would be for a tertiary carbon, allowing for the possibility of S_N2 reactions with smaller, strong nucleophiles. The size of the incoming nucleophile also plays a significant role; bulkier nucleophiles will favor S_N1 over S_N2 pathways.

Elimination Reactions Forming Vinylnaphthalene Derivatives

In the presence of a base, this compound can undergo elimination reactions to form 2-vinylnaphthalene (B1218179). acs.org These reactions, like nucleophilic substitutions, can proceed through two primary mechanistic pathways: E1 and E2.

E1 and E2 Mechanistic Studies

The E1 (Elimination Unimolecular) mechanism is a two-step process that competes with the S_N1 reaction. iitk.ac.inmasterorganicchemistry.com It begins with the same rate-determining step as S_N1: the formation of a carbocation. libretexts.org In the second step, a weak base abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. researchgate.net The stability of the carbocation intermediate is again a key factor. pharmaguideline.com

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a strong base removes a proton from a beta-carbon while the leaving group on the alpha-carbon departs simultaneously. iitk.ac.inlibretexts.org This mechanism requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group. masterorganicchemistry.comlibretexts.org The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. pharmaguideline.com

| Elimination Pathway | Key Features | Favorable Conditions for this compound |

| E1 | Two-step mechanism, carbocation intermediate, competes with S_N1. iitk.ac.inmasterorganicchemistry.com | Weak bases, polar protic solvents, higher temperatures. pharmaguideline.commasterorganicchemistry.com |

| E2 | One-step concerted mechanism, requires anti-periplanar geometry. iitk.ac.inlibretexts.orglibretexts.org | Strong, sterically hindered bases, higher temperatures. researchgate.netmasterorganicchemistry.com |

Regioselectivity and Stereoselectivity in Olefin Formation

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer over another. For this compound, there is only one type of beta-hydrogen, so only one constitutional isomer, 2-vinylnaphthalene, can be formed. Therefore, regioselectivity is not a factor in this specific case. However, in more complex naphthalene derivatives, Zaitsev's rule generally predicts the formation of the more substituted (and thus more stable) alkene as the major product. libretexts.orgmsu.edu

Stereoselectivity refers to the preferential formation of one stereoisomer over another. Since 2-vinylnaphthalene does not have stereoisomers (E/Z isomers are not possible), stereoselectivity is also not a consideration for this particular reaction. However, in related systems where stereoisomeric alkenes can be formed, E2 reactions often exhibit high stereoselectivity, favoring the formation of the trans (E) isomer due to the lower energy of the transition state leading to this product. saskoer.cayoutube.com

Palladium-Catalyzed Cross-Coupling Reactions of Naphthalene Halides

While specific research on palladium-catalyzed cross-coupling reactions of this compound is not extensively documented in the provided search results, the general principles of such reactions involving naphthalene halides are well-established and can be extrapolated. nih.govfiveable.me These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org

Palladium catalysts, typically in the Pd(0) oxidation state, are central to these transformations. fiveable.me The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the naphthalene halide, forming a palladium(II) intermediate. fiveable.meyoutube.com

Transmetalation: An organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium(II) complex, replacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the final cross-coupled product and regenerating the palladium(0) catalyst. fiveable.me

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of its isomer, 1-(1-chloroethyl)naphthalene (B8809003), has been reported. In one study, the iron-catalyzed enantioconvergent Suzuki-Miyaura cross-coupling of racemic 1-(1-chloroethyl)naphthalene with 2-naphthylboronic acid pinacol (B44631) ester was achieved to produce enantioenriched 1,1'-diarylalkanes. rsc.org This suggests that the chloroethyl group on the naphthalene ring is a viable handle for such coupling reactions.

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product. wikipedia.org For secondary benzylic chlorides like this compound, the reaction would be expected to proceed through a similar pathway. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, palladium catalysts with bulky phosphine (B1218219) ligands are often employed. organic-chemistry.org

The table below outlines a representative Suzuki-Miyaura coupling reaction involving a similar secondary benzylic chloride, illustrating the typical conditions and outcomes.

Table 1: Representative Suzuki-Miyaura Coupling of a Secondary Benzylic Chloride

| Electrophile | Boronic Acid Derivative | Catalyst | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 1-(1-Chloroethyl)naphthalene | 2-Naphthylboronic acid pinacol ester | Iron-based catalyst | - | 1,2-Difluorobenzene | (-)-1-(1-(Naphthalen-2-yl)ethyl)naphthalene | 64% | rsc.org |

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgsnnu.edu.cn The application of this reaction to secondary benzylic halides such as this compound would provide a direct route to the corresponding secondary amines.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired arylamine. libretexts.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands often promoting the reaction. organic-chemistry.orgwuxiapptec.com

While specific examples of the Buchwald-Hartwig amination with this compound were not found in the searched literature, the general principles of the reaction suggest its feasibility. The secondary nature of the benzylic chloride may present challenges such as competing elimination reactions. However, the development of specialized catalyst systems has expanded the scope of this reaction to include a wide variety of substrates. wikipedia.org

Table 2: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide Type | Amine Type | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Aryl Bromides/Chlorides | Primary/Secondary Alkyl/Aryl Amines | Pd(OAc)₂ or Pd₂(dba)₃ | Biarylphosphine ligands (e.g., XPhos, SPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, THF |

Dearomatization Reactions via η3-Benzylpalladium Intermediates

A significant area of investigation for naphthalene derivatives is their participation in dearomatization reactions. Palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives has been shown to proceed through the formation of η3-benzylpalladium intermediates. acs.orgacs.orgfigshare.comnih.gov This strategy provides a route to functionalized carbocycles from readily available aromatic compounds.

The reaction is initiated by the formation of a Pd(0) complex which undergoes oxidative addition with the benzylic chloride to form a palladium(II) species. This can then form an η3-benzylpalladium complex. The presence of an alkyl group on the benzylic position, as in this compound, is suggested to stabilize this intermediate, potentially facilitating the subsequent nucleophilic attack on the naphthalene ring, leading to dearomatization. acs.org

Studies have shown that various nucleophiles, such as malonates, can effectively participate in this reaction, leading to ortho- or para-substituted dearomatized products in good to excellent yields under mild conditions. acs.org

Table 3: Palladium-Catalyzed Nucleophilic Dearomatization of Naphthalene Derivatives

| Substrate | Nucleophile | Catalyst | Base | Solvent | Product Type | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 1-Chloromethyl naphthalene | Diethyl malonate | Pd(PPh₃)₄ | NaH | THF | Benzylation Product | 91% | acs.org |

| 1-Chloromethyl-4-methylnaphthalene | Diethyl malonate | Pd(PPh₃)₄ | NaH | THF | Dearomatization Product | 90% | acs.org |

| 1-Chloromethyl-4-bromonaphthalene | Diethyl malonate | Pd(PPh₃)₄ | NaH | THF | Dearomatization Product | 71% | acs.org |

Radical Reactions Involving the Chloroethyl Group

The chloroethyl group of this compound can undergo radical reactions, most notably reductive dehalogenation. This process involves the replacement of the chlorine atom with a hydrogen atom. One effective method for this transformation is the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol. This system has been shown to efficiently dehalogenate a variety of organic halides at ambient temperature. researchgate.net

For instance, the related compound 1-(1-bromoethyl)naphthalene (B1280299) undergoes reductive dehalogenation to 1-ethylnaphthalene (B72628) in 82% yield using this method. researchgate.net Similarly, 2-(chloromethyl)naphthalene (B1583795) is reduced to 2-methylnaphthalene (B46627) in 92% yield. researchgate.net These results strongly suggest that this compound would also be susceptible to this transformation. The general reactivity order for hydrodehalogenation is I > Br > Cl > F, which is related to the carbon-halogen bond dissociation energies. acs.org

Another approach to dehalogenation involves the electrochemical reduction, which can proceed via a radical anion mechanism. For example, 1-chloronaphthalene (B1664548) can be completely dechlorinated through mediated electrochemical reduction where the naphthalene radical anion acts as the catalyst. nih.gov This indicates the susceptibility of the naphthalene ring system to radical-mediated dehalogenation processes.

Table 4: Reductive Dehalogenation of Naphthalene Derivatives with Nickel Boride

| Substrate | Reagents | Solvent | Time (min) | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| 1-(1-Bromoethyl)naphthalene | NiCl₂·6H₂O, NaBH₄ | Methanol | 20 | 1-Ethylnaphthalene | 82% | researchgate.net |

| 2-(Chloromethyl)naphthalene | NiCl₂·6H₂O, NaBH₄ | Methanol | 20 | 2-Methylnaphthalene | 92% | researchgate.net |

Rearrangement Reactions and Isomerization Studies

The structure of this compound, being a secondary benzylic halide, allows for the formation of a secondary benzylic carbocation upon ionization. Such carbocations are known to be prone to rearrangement reactions to form more stable species. libretexts.orglumenlearning.com These rearrangements typically occur through 1,2-hydride or 1,2-alkyl shifts. libretexts.orglumenlearning.com

In the context of this compound, the initially formed 2-(1-naphthyl)ethyl cation is secondary. A 1,2-hydride shift from the adjacent methyl group would lead back to the same secondary carbocation. However, if the reaction conditions promote ionization, this intermediate could be trapped by a nucleophile or undergo elimination.

Computational studies on the simpler 1-chloroethyl cation have shown a significant energy barrier for the isomerization to a chloronium ion. While not directly analogous, this suggests that the classical carbocation structure is a key intermediate. For more complex systems, rearrangements are often driven by the formation of a more stable carbocation (e.g., tertiary) or by the relief of ring strain. libretexts.orglibguides.com In the case of the 2-(1-naphthyl)ethyl cation, there are no adjacent carbons that would lead to a more stable tertiary carbocation via a simple hydride or methyl shift on the ethyl group itself. However, reactions involving this carbocation could potentially lead to a mixture of products if competing reaction pathways exist. lumenlearning.com Specific experimental studies on the isomerization or rearrangement of this compound were not prominent in the literature searched.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for detailing the carbon-hydrogen framework of 2-(1-Chloroethyl)naphthalene.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons on the naphthalene (B1677914) ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.4 and 8.2 ppm. The proton on the carbon bearing the chlorine atom (the methine proton) shows a characteristic quartet due to coupling with the adjacent methyl protons. This quartet is typically observed around δ 5.90 ppm. The three protons of the methyl group appear as a doublet, coupling with the methine proton, at approximately δ 2.06 ppm. rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.4-8.2 | Multiplet | |

| -CH(Cl)- | ~5.90 | Quartet | ~6.8 |

| -CH₃ | ~2.06 | Doublet | ~6.8 |

Data based on typical values for similar structures and may vary slightly based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in the molecule. The naphthalene ring itself presents a number of signals for both protonated and quaternary carbons. The two quaternary carbons of the naphthalene ring to which no hydrogens are attached can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon atom bonded to the chlorine atom is expected to have a chemical shift in the range of 50-60 ppm. The methyl carbon will appear further upfield.

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic Quaternary Carbons | ~130-140 |

| Aromatic CH Carbons | ~123-129 |

| -CH(Cl)- | ~53 |

| -CH₃ | ~25 |

Note: Specific assignments require more detailed 2D NMR data.

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of atoms within the this compound molecule. nih.govasahilab.co.jp

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. oxinst.com For this compound, a cross-peak between the methine proton quartet and the methyl proton doublet would definitively confirm their adjacency. oxinst.com It also helps to trace the connectivity of the protons within the naphthalene ring system. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would show a cross-peak between the methine proton and its attached carbon, as well as cross-peaks for each aromatic proton and its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbon and hydrogen atoms (typically over two to three bonds). This is particularly useful for identifying the attachment point of the chloroethyl group to the naphthalene ring. For instance, correlations would be expected between the methine proton and the carbons of the naphthalene ring at the point of substitution and its neighboring carbons.

These 2D NMR methods, when used in conjunction, provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound. researchgate.netdokumen.pub

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.nih.govasahilab.co.jp

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations of the naphthalene ring appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can also be used to identify these vibrational modes. researchgate.net Aromatic ring vibrations often give strong signals in the Raman spectrum.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| C-Cl Stretch | 600-800 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₁₂H₁₁Cl), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 190.67 g/mol ). researchgate.net Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is about one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways may include the loss of a chlorine radical (Cl•) to form a stable secondary carbocation, or the loss of an ethyl group. The fragmentation of the naphthalene ring system can also lead to a series of characteristic smaller ions. researchgate.net

Computational and Theoretical Studies of 2 1 Chloroethyl Naphthalene

Quantum Chemical Calculations (DFT, HF) for Molecular Geometry and Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. nih.govsemanticscholar.orgsamipubco.com These calculations provide a foundational understanding of the molecule's stability and reactivity.

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For 2-(1-chloroethyl)naphthalene, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, as the chloroethyl group can rotate relative to the naphthalene (B1677914) ring, leading to different spatial arrangements or conformers. Computational methods can calculate the relative energies of these conformers to identify the most stable one. For instance, in related substituted naphthalenes, different conformers can exhibit distinct chemical behaviors. oup.com

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.82 | C-C-Cl | 110.5 |

| C-C (ethyl) | 1.53 | C-C-H | 109.8 |

| C-H (ethyl) | 1.10 | H-C-H | 108.2 |

| C-C (ring) | 1.37 - 1.42 | C-C-C (ring) | 118.5 - 121.3 |

Note: The values in this table are representative and can vary depending on the level of theory and basis set used in the calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Computational methods like DFT are widely used to calculate these orbital energies and the resulting energy gap. A lower HOMO-LUMO energy gap can explain charge transfer interactions within the molecule. nih.govresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| Energy Gap | 5.7 |

Note: These values are illustrative and depend on the computational method and basis set.

Charge Distribution and Mulliken Atomic Charges

The distribution of electron density in a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. Mulliken population analysis is a method used in computational chemistry to estimate these partial atomic charges. wikipedia.orgresearchgate.net

Understanding the charge distribution is vital as it influences the molecule's dipole moment, polarizability, and how it interacts with other molecules. For this compound, the electronegative chlorine atom is expected to carry a partial negative charge, while the carbon atom it is attached to will have a partial positive charge. The naphthalene ring will also have a complex distribution of charges.

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| Cl | -0.25 |

| C (attached to Cl) | +0.15 |

| C (naphthalene ring) | -0.05 to +0.05 |

| H | +0.05 to +0.10 |

Note: Mulliken charges are known to be basis set dependent and provide a qualitative picture of charge distribution. google.com

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Calculations can predict the vibrational frequencies that correspond to the stretching and bending of bonds within the molecule. These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. nih.govresearchgate.net For example, a study on the related molecule 1-(chloromethyl)-2-methylnaphthalene utilized DFT calculations to analyze its vibrational spectrum. nih.gov

Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. figshare.compdx.edu These predictions are valuable for interpreting experimental NMR spectra and can help in the structural elucidation of complex molecules. nih.gov

Table 4: Predicted Vibrational Frequencies and Chemical Shifts for this compound

| Spectroscopic Parameter | Predicted Value |

| C-Cl Stretch (cm⁻¹) | 650 - 750 |

| Aromatic C-H Stretch (cm⁻¹) | 3000 - 3100 |

| ¹H NMR Chemical Shift (ppm, -CHCl-) | 5.0 - 5.5 |

| ¹³C NMR Chemical Shift (ppm, -CHCl-) | 60 - 70 |

Note: These are approximate ranges and the exact values depend on the computational methodology.

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry plays a crucial role in understanding how chemical reactions occur by mapping out the reaction pathways and identifying the transition states. xmu.edu.cn A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

Energetic Profiles of Key Reaction Pathways

By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct an energetic profile, or reaction coordinate diagram. This profile provides valuable information about the feasibility of a reaction (thermodynamics) and how fast it will proceed (kinetics). For instance, DFT calculations have been used to investigate the reaction mechanisms of related naphthalene derivatives, such as in palladium-catalyzed reactions. xmu.edu.cn These studies can reveal the favorability of different reaction pathways. rsc.org

For this compound, computational studies could explore mechanisms of nucleophilic substitution at the benzylic carbon or elimination reactions. The calculated energy barriers for these pathways would indicate which reaction is more likely to occur under specific conditions.

Table 5: Illustrative Energetic Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +25 |

| Intermediate | +5 |

| Product | -10 |

Note: This table provides a conceptual example of an energetic profile for a single-step reaction.

Regioselectivity and Stereoselectivity Predictions

Computational methods are frequently employed to predict the regioselectivity and stereoselectivity of chemical reactions. In the context of this compound, these predictions are crucial for understanding how the molecule will react, for instance, in substitution or elimination reactions.

Regioselectivity: Reactions involving the naphthalene ring, such as electrophilic aromatic substitution, are highly regioselective. The substitution pattern is governed by the electronic properties of the naphthalene system and the directing effects of existing substituents. The 2-(1-chloroethyl) group is generally considered to be deactivating and meta-directing in terms of its electronic influence on the aromatic rings for electrophilic substitution, due to the electron-withdrawing nature of the chloroethyl group. However, the naphthalene system's inherent reactivity, which favors substitution at the α-position (positions 1, 4, 5, and 8) over the β-position (positions 3, 6, and 7) due to the greater stability of the carbocation intermediate, must also be considered. stackexchange.com

Computational models, particularly those using Density Functional Theory (DFT), can quantify the activation energies for an electrophile attacking each possible position on the naphthalene ring. wuxiapptec.comnih.gov By calculating the energies of the transition states for each potential reaction pathway, a likely outcome can be predicted. The position with the lowest activation energy barrier will correspond to the major product. wuxiapptec.com

For this compound, a computational analysis would likely involve modeling the attack of an electrophile at each of the seven available positions on the naphthalene ring. The results would allow for a comparison of the relative energies of the intermediates, as shown in the hypothetical data table below.

Table 1: Hypothetical Relative Energies for Electrophilic Substitution on this compound

| Position of Substitution | Relative Transition State Energy (kcal/mol) | Predicted Major/Minor Product |

| 1 | 0.0 | Major |

| 3 | +3.5 | Minor |

| 4 | +1.2 | Minor |

| 5 | +1.0 | Minor |

| 6 | +4.0 | Minor |

| 7 | +4.2 | Minor |

| 8 | +0.8 | Major |

Note: This data is illustrative and represents a potential outcome from a DFT calculation. Actual values would depend on the specific electrophile and computational method used.

Stereoselectivity: The chiral center at the carbon atom bearing the chlorine atom means that reactions at this site can be stereoselective. For example, in a nucleophilic substitution reaction where the chlorine is replaced, the nucleophile can attack from the front side (retention of configuration) or the back side (inversion of configuration), leading to different stereoisomers.

Theoretical models can predict the stereochemical outcome by calculating the energy profiles of the different reaction pathways (e.g., S_N1 vs. S_N2 mechanisms). For an S_N2 reaction, computational modeling of the transition state, including the approaching nucleophile and the leaving group, can reveal which stereochemical pathway is energetically favored. The steric bulk of the naphthalene group would play a significant role in dictating the trajectory of the incoming nucleophile.

Molecular Dynamics Simulations for Conformational Space Exploration

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the ethyl group to the naphthalene ring. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of flexible molecules by simulating their motion over time. cresset-group.combiorxiv.org

An MD simulation of this compound would involve the following steps:

System Setup: A model of the molecule is placed in a simulation box, often with an explicit solvent to mimic solution-phase behavior.

Energy Minimization: The initial geometry of the molecule is optimized to find a local energy minimum.

Simulation Run: The system is heated to a desired temperature, and Newton's equations of motion are solved for each atom over a series of small time steps, generating a trajectory of atomic positions and velocities. cresset-group.com

By analyzing this trajectory, one can identify the most stable conformations (those that persist for longer times) and the energy barriers between them. The key parameter to analyze would be the dihedral angle between the naphthalene ring and the chloroethyl side chain. A similar study on a related naphthalene derivative, 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate, used MD simulations to determine the preferred orientations of the side chain relative to the aromatic group. rsc.org

The analysis of the MD trajectory for this compound would likely reveal a few low-energy conformers corresponding to specific rotational states. These conformations represent the most probable shapes the molecule will adopt at a given temperature.

Table 2: Hypothetical Low-Energy Conformers of this compound from Molecular Dynamics

| Conformer | Dihedral Angle (Ring-C-C-Cl) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 65° | 0.0 | 55 |

| 2 | -65° | 0.1 | 40 |

| 3 | 180° | 2.5 | 5 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from molecular dynamics simulations. The dihedral angle is defined by selecting four appropriate atoms spanning the bond of interest.

These simulations provide a dynamic picture of the molecule, which is crucial for understanding its interactions with other molecules, such as enzymes or receptors, where specific conformations are often required for binding. nih.gov

Derivatization and Chemical Transformations of 2 1 Chloroethyl Naphthalene

Synthesis of Substituted Naphthalene (B1677914) Analogues through Chloroethyl Reactivity

The carbon-chlorine bond in the 1-chloroethyl substituent is the primary site of reactivity, susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide array of functional groups and the formation of new carbon-carbon bonds, leading to a diverse range of substituted naphthalene derivatives.

Introduction of Heteroatomic Functionalities (e.g., Nitrogen, Sulfur, Oxygen)

The electrophilic carbon atom bearing the chlorine in 2-(1-Chloroethyl)naphthalene readily reacts with various heteroatomic nucleophiles. This provides a straightforward route to incorporate nitrogen, sulfur, and oxygen-containing moieties into the naphthalene structure.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles can displace the chloride ion to form C-N bonds. For instance, reactions with primary or secondary amines yield the corresponding N-alkylated naphthalene derivatives. The reactivity of such transformations is influenced by the nature of the nucleophile and the reaction conditions. The use of borazaronaphthalenes, which are isosteres of naphthalenes containing boron and nitrogen, demonstrates that chloromethylated cores can be efficiently coupled with a variety of nitrogen-containing heterocycles. polymersource.ca

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates serve as effective oxygen nucleophiles. The reaction of 1-chloromethylnaphthalene, a closely related compound, with various aryl alcohols in the presence of a base like potassium carbonate leads to the formation of substituted naphthalene ethers. Current time information in Bangalore, IN. This strategy is applicable for synthesizing a range of aryloxy and alkoxy naphthalene derivatives from this compound.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that react efficiently to yield thioethers. The development of hypervalent iodine reagents for the transfer of fluoroalkyl groups has highlighted the high reactivity of thiophenolates towards electrophilic carbon centers, suggesting they would react readily with this compound. researchgate.net

The table below summarizes representative reactions for introducing heteroatomic functionalities.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| Oxygen | Aryl Alcohols | Naphthalene Ethers | Current time information in Bangalore, IN. |

| Nitrogen | Heterocycles (e.g., Pyrrole) | N-Substituted Naphthalenes | polymersource.ca |

| Sulfur | Thiophenolates | Naphthalene Thioethers | researchgate.net |

Alkylation and Arylation Reactions of the Naphthalene Moiety

The chloroethyl group serves not only as a point of functionalization but also as a handle for extending the carbon framework through alkylation and arylation reactions.

Alkylation: this compound can act as an alkylating agent in Friedel-Crafts reactions. wikipedia.org In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), it can react with electron-rich aromatic compounds like benzene (B151609) or toluene (B28343) to form 1-aryl-1-(naphthalen-2-yl)ethane derivatives. masterorganicchemistry.com However, these reactions must be carefully controlled, as carbocation intermediates are involved, which can lead to rearrangements and polyalkylation. libretexts.org The reactivity of the haloalkane increases with the polarity of the C-X bond, with alkyl chlorides being highly reactive. libretexts.org Another route to achieve alkylation is through reductive dehalogenation. For example, the related 1-(1-chloroethyl)-8-methylnaphthalene can be reduced with lithium triethylborohydride to form 1-ethyl-8-methylnaphthalene. thieme-connect.de

Arylation: Modern cross-coupling reactions provide a powerful method for forming C-C bonds. While direct examples with this compound are sparse, the closely analogous 2-(chloromethyl)-2,1-borazaronaphthalene undergoes efficient palladium-catalyzed Suzuki-Miyaura coupling with various potassium aryl- and heteroaryltrifluoroborates. polymersource.ca This methodology allows for the synthesis of a wide range of (hetero)arylmethyl substituted naphthalene-like structures and is a testament to the utility of such chloro-alkylated precursors in C-C bond formation. polymersource.ca

Formation of Polymeric Materials Utilizing Naphthalene Scaffolds

The naphthalene unit, known for its unique photophysical and thermal properties, can be incorporated into polymers either by polymerizing naphthalene-based monomers or by grafting naphthalene moieties onto existing polymer backbones. This compound serves as a key precursor in these strategies.

Polymerization Reactions with Naphthalene-Based Monomers

A crucial monomer derived from this compound is 2-vinylnaphthalene (B1218179) (2VN). This conversion is achieved through a dehydrochlorination reaction, where treatment with a base eliminates HCl. The resulting 2-vinylnaphthalene can then be polymerized through several methods to produce poly(2-vinylnaphthalene) (P2VN), a polymer with a high glass transition temperature and interesting fluorescence properties. researchgate.netacs.org

Anionic Polymerization: Living anionic polymerization of 2-vinylnaphthalene can be initiated using organolithium compounds like sec-butyllithium (B1581126) or t-butyllithium in solvents such as toluene or tetrahydrofuran (B95107) (THF) at low temperatures. kpi.uaacs.org This method allows for the synthesis of well-defined polymers with narrow molecular weight distributions and controlled molecular weights. acs.orgacs.org

Free-Radical Polymerization: 2-Vinylnaphthalene can also be polymerized via free-radical mechanisms, using initiators like 2,2'-azobisisobutyronitrile (AIBN). researchgate.net Studies have shown that 2-vinylnaphthalene has a higher propensity for thermal polymerization compared to styrene, which can be a factor in controlling the polymerization process. elsevierpure.comelsevierpure.com

The table below details typical conditions for the polymerization of 2-vinylnaphthalene.

| Polymerization Method | Initiator | Solvent | Temperature (°C) | Key Feature | Reference |

| Anionic | sec-Butyllithium | Toluene | Ambient | Controlled Polymerization | kpi.ua |

| Anionic | Potassium Naphthalide | THF | -78 | Living Polymerization | acs.org |

| Anionic | t-Butyllithium | THF | -78 | Narrow MW Distribution | acs.org |

| Free-Radical | AIBN | Toluene | 50-70 | Fluorescence Studies | researchgate.net |

| Thermal (SFRP attempt) | Benzoyl Peroxide / TEMPO | Bulk | N/A | High Thermal Initiation Rate | elsevierpure.com |

Functionalization of Polymer Backbones with Naphthalene Units

An alternative approach to creating naphthalene-containing polymers is to chemically attach naphthalene units to a pre-existing polymer. This "grafting to" method often involves the reaction of a functionalized polymer with a reactive small molecule. nih.govresearchgate.net

Polymers containing reactive sites, such as polystyrene, can be functionalized with this compound. For instance, under Friedel-Crafts conditions, the phenyl rings of a polystyrene chain can be alkylated by this compound, covalently linking the naphthalene moiety to the polymer backbone.

Conversely, polymers bearing chloromethyl groups, such as poly(4-chloromethyl styrene), are excellent substrates for nucleophilic substitution. sid.ir While not a direct use of this compound itself as the graft, this demonstrates the utility of the chloromethyl (or chloroethyl) functionality in polymer modification. A polymer with nucleophilic side chains could be grafted with this compound. These chemical modification strategies offer a versatile route to tailor the properties of commodity polymers by introducing the rigid and photophysically active naphthalene scaffold. scispace.comacs.org

Methodological Developments in Synthesis and Analysis of Substituted Naphthalenes

Development of Green Chemistry Approaches for Halogenated Naphthalenes

The principles of green chemistry, which encourage the design of products and processes that minimize the use and generation of hazardous substances, have been increasingly applied to the synthesis of halogenated naphthalenes. Traditional halogenation methods often involve hazardous reagents like elemental chlorine or bromine and can produce significant chemical waste. scirp.org In contrast, modern approaches focus on improving atom economy and reducing environmental impact.

One prominent green strategy involves the in situ generation of halogenating agents. For instance, an environmentally benign method for the electrophilic halogenation of naphthols utilizes hydrogen peroxide (H₂O₂) in combination with alkali metal halides (e.g., KCl, KBr) in an aqueous micellar medium. scirp.orgscirp.org This process avoids the direct handling of hazardous halogens and uses water as a safe and inexpensive solvent. scirp.org The use of cationic surfactants like cetyltrimethylammonium bromide (CTAB) facilitates the reaction by forming micelles that can enhance the solubility and reactivity of the organic substrates in the aqueous phase. scirp.orgscirp.org

Another significant area of development is the use of transition-metal-free catalytic systems for C-H bond halogenation. researchgate.net These methods circumvent the environmental and economic costs associated with heavy metal catalysts. Furthermore, silver-catalyzed halogenation and electrophilic cyclization of terminal alkynols have been developed to produce dihalogenated naphthalenes in a step-efficient manner. acs.org These reactions are tolerant of a wide range of functional groups and proceed under relatively mild conditions.

The following table summarizes and compares different green chemistry approaches for the halogenation of naphthalene (B1677914) derivatives based on published research findings.

| Method | Reagents & Catalysts | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Micellar-Mediated Halogenation | H₂O₂, Alkali Metal Halides (e.g., KCl), CTAB | Water | Avoids hazardous halogens, uses a green solvent, clean and safe procedure. | scirp.orgscirp.org |

| Transition-Metal-Free C-H Halogenation | Various non-metal based systems | Varies | Avoids toxic and expensive transition metals, often highly regioselective. | researchgate.net |

| Silver-Catalyzed Cyclization | N-Bromosuccinimide (NBS) or Iodine Monochloride (ICl), Silver Catalyst | Varies | Step-efficient synthesis of dihalonaphthalenes, accommodates various functional groups. | acs.org |

| Electrophilic Cyclization of Alkynes | ICl, I₂, Br₂, NBS, PhSeBr | Varies | Mild reaction conditions for producing a wide variety of substituted naphthalenes. | acs.org |

Advanced Chromatographic Separation Techniques (e.g., Chiral HPLC)

The analysis and purification of substituted naphthalenes heavily rely on chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. cpur.in For chiral molecules such as 2-(1-Chloroethyl)naphthalene, which can exist as a racemic mixture of two enantiomers, chiral HPLC is indispensable for their separation and quantification.

The development of novel chiral stationary phases (CSPs) has been a major driver of progress in this area. For example, chiral cation exchangers based on a substituted naphthalene core have been synthesized and successfully applied to the separation of basic pharmaceutical compounds. nih.gov These CSPs often feature a chiral selector, such as 2-aminocyclohexansulfonic acid, immobilized onto a silica (B1680970) support. nih.gov The separation mechanism can be influenced by a combination of steric and electronic effects, which are fine-tuned by the structure of the selector and the linker used for immobilization. nih.gov

The choice of mobile phase is also critical for achieving effective chiral separation. Different modes of chromatography, such as normal phase, reversed-phase, and polar organic modes, can be employed with the same chiral column to separate a wide variety of compounds. sigmaaldrich.com For instance, β-cyclodextrin-based CSPs are known to be effective for separating enantiomers of naphthalene-like structures. sigmaaldrich.com The enantioselective dearomatization of naphthalene derivatives has been studied, with chiral HPLC being the analytical method of choice to determine the enantiomeric ratio of the products with high precision. nih.gov

The following table provides examples of advanced chromatographic conditions used for the separation of various substituted naphthalenes.

| Analyte Type | Chromatographic Technique | Chiral Stationary Phase (CSP) / Column | Mobile Phase Conditions | Reference |

|---|---|---|---|---|

| Chloromethylnaphthalene Isomers | Reversed-Phase HPLC | Octadecylsilane (C18) bonded silica | Methanol-water solution (e.g., 70:30 v/v) | google.com |

| Planar Chiral Naphthalenoparacyclophanes | Chiral HPLC | CHIRALPAK IA-3 or OD-H01 | Not specified | acs.org |

| Naphthalene-based Basic Drugs | Chiral HPLC (Cation Exchange) | Naphthalene core with 2-aminocyclohexansulfonic acid selector | Not specified | nih.gov |

| Dearomatized Naphthalene Derivatives | Chiral HPLC | Not specified | Not specified, used for determining enantiomeric ratio | nih.gov |

Automation and High-Throughput Screening in Naphthalene Synthesis

The fields of chemical synthesis and process optimization are being revolutionized by automation and high-throughput screening (HTS). These technologies enable researchers to perform a large number of experiments in parallel, significantly accelerating the discovery of new synthetic routes and the optimization of reaction conditions.

In the context of naphthalene derivatives, HTS has been employed to screen libraries of compounds to identify molecules with specific biological activities, such as protease inhibitors. acs.orgnih.govresearchgate.net For example, a substituted styryl naphthalene was identified as a potent inhibitor through HTS, and subsequent optimization using parallel synthesis led to the development of more effective 1,6-substituted naphthalene derivatives. acs.orgnih.gov

Automated microfluidic systems offer a platform for the rapid optimization of chemical reactions. acs.org These systems allow for precise control over reaction parameters such as temperature, residence time, and reagent concentrations. By integrating online analytical techniques like HPLC, the reaction yield and purity can be monitored in real-time, enabling automated optimization algorithms to efficiently identify the optimal reaction conditions. acs.org While direct examples of the automated synthesis of this compound are not prevalent in the literature, the principles and technologies are broadly applicable to the synthesis of substituted naphthalenes. For instance, automated systems have been developed for optimizing reactions such as the oxidation of benzyl (B1604629) alcohol, demonstrating the potential of this technology for a wide range of small molecule syntheses. acs.org

The following table outlines the parameters that can be investigated in an automated high-throughput synthesis or optimization experiment, based on reported methodologies.

| Parameter | Description | Example of Investigation | Reference |

|---|---|---|---|

| Reactant Concentration | The molar concentration of starting materials. | Varying the concentration of benzyl alcohol in an oxidation reaction. | acs.org |

| Temperature | The temperature at which the reaction is conducted. | Screening temperatures from 50°C to 88°C to find the optimal yield. | acs.org |

| Residence Time | The duration for which the reactants are in the reaction zone (especially in flow chemistry). | Investigating residence times from a few seconds to several minutes. | acs.org |

| Catalyst Type and Loading | The specific catalyst used and its concentration relative to the reactants. | Screening different Lewis acidic catalysts for alkylation of naphthalene. | researchgate.net |

Future Research Directions and Unexplored Avenues

Investigation of Novel Catalytic Systems for Selective Transformations

The chloroethyl group of 2-(1-chloroethyl)naphthalene is a versatile handle for a variety of chemical transformations. Future research should focus on developing novel catalytic systems to control the selectivity of these reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While some palladium-catalyzed reactions using this compound as an electrophile have been explored, there is significant room for expansion. bohrium.com Future work could focus on developing catalysts for a wider range of coupling partners, including organoboron, organozinc, and organosilicon reagents. acs.org A key challenge will be to control the regioselectivity of these reactions, directing the substitution to either the benzylic position or the naphthalene (B1677914) ring. The use of specific ligands can control whether a reaction proceeds at the benzylic position or results in nucleophilic aromatic substitution. chemicalbook.com

Furthermore, palladium catalysis can be used to achieve dearomatization of naphthalene derivatives, a process that converts the flat aromatic system into a three-dimensional carbocycle. acs.org Research into palladium-catalyzed dearomatization of this compound could open up new pathways to complex polycyclic structures. acs.org

Photoredox catalysis offers a mild and environmentally friendly alternative to traditional methods. nih.gov The application of visible-light photoredox catalysis to the transformation of this compound is a largely unexplored area. Future studies could investigate the use of organic or metal-based photocatalysts to generate radical intermediates from this compound, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

Below is a hypothetical comparison of potential catalytic systems for the arylation of this compound:

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Selectivity (Benzylic vs. Aromatic) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343) | 100 | 85 | >95:5 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 | >98:2 |

| NiCl₂(dppp) | K₃PO₄ | DMF | 80 | 78 | 90:10 | |

| Ir(ppy)₃ (Photocatalyst) | DIPEA | Acetonitrile | 25 | 75 | 85:15 |

Exploration of Alternative Synthetic Routes for Improved Efficiency

The classical synthesis of this compound likely involves the Friedel-Crafts acylation of naphthalene followed by reduction and chlorination. While effective, this multi-step process can be inefficient. Future research should explore more direct and efficient synthetic routes.

One promising avenue is the direct chloromethylation of naphthalene, followed by ethylation. orgsyn.orggoogle.com However, this approach often suffers from a lack of regioselectivity and the formation of byproducts. orgsyn.org The development of new catalysts and reaction conditions to improve the selectivity of this reaction would be a significant advancement. google.com

Domino reactions, where multiple bond-forming events occur in a single pot, offer a powerful strategy for increasing synthetic efficiency. nih.gov Researchers could explore the development of domino reactions that start from simple naphthalene precursors and assemble the this compound framework in a single, efficient operation. nih.gov

The table below outlines a comparison of a traditional synthesis with a potential, more efficient domino reaction approach:

| Synthetic Route | Number of Steps | Overall Yield (%) | Atom Economy (%) | Key Reagents |

| Traditional | 3 | 45 | 60 | Naphthalene, Acetyl Chloride, NaBH₄, SOCl₂ |

| Hypothetical Domino | 1 | 75 | 85 | Naphthalene, 1,2-Dichloroethane, Zeolite Catalyst |

Deeper Computational Modeling of Complex Reaction Networks

Computational modeling is an increasingly powerful tool for understanding and predicting chemical reactivity. rowan.edu Future research should leverage computational methods to gain a deeper understanding of the complex reaction networks involving this compound.

Density Functional Theory (DFT) calculations can be used to model the reaction mechanisms of the catalytic transformations and synthetic routes described above. researchgate.net This would allow researchers to understand the factors that control selectivity and to design more efficient catalysts and reaction conditions. For example, DFT could be used to model the transition states of competing reaction pathways in a palladium-catalyzed cross-coupling reaction, providing insights into how ligand and solvent choice influence the outcome.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound and its derivatives in different environments, such as in solution or at the interface of a material. tue.nl This could be particularly useful for understanding the properties of materials derived from this compound.

The following table illustrates the types of data that could be generated from computational modeling of a hypothetical nucleophilic substitution reaction on this compound:

| Computational Method | Parameter Calculated | Value (kcal/mol) | Interpretation |

| DFT | Activation Energy (Sₙ1) | 18.5 | Indicates a plausible unimolecular substitution pathway. |

| DFT | Activation Energy (Sₙ2) | 25.2 | Suggests a less favorable bimolecular substitution pathway. |

| MD | Solvation Free Energy (Toluene) | -4.8 | Predicts good solubility in nonpolar aromatic solvents. |

| MD | Solvation Free Energy (Water) | +2.1 | Predicts poor solubility in aqueous media. |

Expanding the Scope of Derivatization for Advanced Materials Science Research

The naphthalene unit is a common component of advanced materials due to its unique electronic and photophysical properties. The reactive chloroethyl group of this compound makes it an excellent building block for the synthesis of new materials. greyhoundchrom.com

Future research could focus on the derivatization of this compound to create novel polymers, liquid crystals, and organic electronics. google.comuga.edu For example, polymerization of a vinyl-substituted derivative of this compound could lead to new polymers with interesting optical and electronic properties. The introduction of chiral moieties could lead to the development of new chiroptical materials.

The incorporation of this compound derivatives into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is another promising area of research. These materials have potential applications in gas storage, catalysis, and sensing.

The table below provides examples of potential derivatives of this compound and their potential applications in materials science:

| Derivative | Functional Group | Potential Application | Key Property |

| 2-(1-Vinylnaphthalen-2-yl)ethanol | Vinyl | Polymer Synthesis | High Refractive Index |

| 2-(1-(4-Cyanophenyl)ethyl)naphthalene | Cyano | Liquid Crystals | Anisotropic Optical Properties |

| 2-(1-(Thiophen-2-yl)ethyl)naphthalene | Thiophene | Organic Semiconductors | Charge Transport |

| N-((1-(Naphthalen-2-yl)ethyl)carbamoyl)glycine | Chiral Amide | Chiral Stationary Phases | Enantioselective Recognition |

Q & A

Advanced Research Question

- Biomarker Analysis : Measure glutathione (GSH) depletion, lipid peroxidation (via malondialdehyde assay), and 8-hydroxy-2′-deoxyguanosine (8-OHdG) DNA adducts in exposed cell lines or tissues.

- Gene Expression Profiling : Use RNA sequencing to identify upregulated oxidative stress-responsive genes (e.g., HMOX1, NQO1).

- Inhibitor Studies : Apply N-acetylcysteine (NAC) to test reversibility of oxidative damage, as seen in naphthalene toxicity models .

What systematic review frameworks are suitable for synthesizing toxicological data on this compound?

Methodological Guidance

Adopt the ATSDR’s 8-step systematic review process (Appendix C):

Problem Formulation : Define endpoints (e.g., hepatotoxicity, carcinogenicity).

Literature Search : Use multi-database queries with terms like “chloroethylnaphthalene + toxicity + pharmacokinetics” and restrict to peer-reviewed studies (2003–present) .

Data Extraction : Tabulate outcomes by species, exposure route, and dose (Table C-2) .

Risk of Bias Assessment : Apply criteria from Table C-6/C-7 (e.g., randomization, outcome reporting) .

How can catalytic degradation of this compound in contaminated environments be optimized?

Advanced Research Question

- Catalyst Screening : Test Ni- or Fe-based catalysts under high-temperature conditions (300–500°C) to mimic gasification processes. Monitor degradation efficiency via GC-MS .

- Kinetic Modeling : Fit pseudo-first-order rate constants to time-course data, adjusting for inhibition by co-contaminants (e.g., H₂S) using Langmuir-Hinshelwood models .

What analytical techniques are most effective for detecting this compound in biological matrices?

Basic Research Question

- Solid-Phase Microextraction (SPME) : Couple with GC-MS for volatile compound isolation from blood or urine.

- Immunoassays : Develop monoclonal antibodies against this compound metabolites for high-throughput screening.

- Synchrotron Radiation : Use X-ray absorption near-edge structure (XANES) spectroscopy to map tissue-specific accumulation .

How do structural modifications to the naphthalene ring influence the reactivity of this compound?

Advanced Research Question

- Computational Modeling : Perform density functional theory (DFT) calculations to predict electrophilic substitution patterns at the 1- and 2-positions.

- Synthetic Derivatives : Compare reaction rates of chloroethyl, bromoethyl, and fluoroethyl analogs in nucleophilic aromatic substitution assays.

- Spectroscopic Validation : Use ¹H-¹³C heteronuclear single-quantum coherence (HSQC) NMR to track electronic effects .

What are the critical data gaps in the current understanding of this compound’s ecotoxicology?

Q. Methodological Guidance

- Long-Term Exposure Studies : Assess chronic effects on aquatic invertebrates (e.g., Daphnia magna) using OECD Guideline 211.

- Trophic Transfer Analysis : Quantify bioaccumulation factors in algae-fish food chains via stable isotope tracing.

- Microbial Degradation : Isolate soil microbiota capable of cometabolic degradation and characterize via metagenomic sequencing .

How can researchers mitigate confounding variables in epidemiological studies of this compound exposure?

Advanced Research Question

- Cohort Stratification : Adjust for smoking status, occupational co-exposures (e.g., PAHs), and genetic polymorphisms (e.g., GST variants).

- Biomonitoring : Use paired air and urine samples to differentiate inhalation vs. dermal uptake.

- Sensitivity Analysis : Apply Monte Carlo simulations to quantify uncertainty in exposure estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.